8-Nonyn-1-ol, 4-methylbenzenesulfonate
Overview
Description
8-Nonyn-1-ol, 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H22O3S. It is a derivative of 8-Nonyn-1-ol, where the hydroxyl group is substituted with a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nonyn-1-ol, 4-methylbenzenesulfonate typically involves the reaction of 8-Nonyn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
8-Nonyn-1-ol+4-methylbenzenesulfonyl chloride→8-Nonyn-1-ol, 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions
8-Nonyn-1-ol, 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The triple bond in the nonynyl chain can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation: The nonynyl chain can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding azides, thiols, or ethers.
Reduction: Alkenes or alkanes.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
8-Nonyn-1-ol, 4-methylbenzenesulfonate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: As a potential precursor for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Nonyn-1-ol, 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the sulfonate group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 8-Nonyn-1-ol, 4-chlorobenzenesulfonate
- 8-Nonyn-1-ol, 4-bromobenzenesulfonate
- 8-Nonyn-1-ol, 4-nitrobenzenesulfonate
Uniqueness
8-Nonyn-1-ol, 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific reactivity and stability characteristics. The methyl group on the benzene ring can influence the electronic properties of the sulfonate group, affecting the compound’s reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;non-8-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h1,10H,3-9H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFHOZLNBHIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30832336 | |
Record name | 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30832336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-64-4 | |
Record name | 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30832336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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